molecular formula C15H21N3OS B11553428 N-tert-butyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide

N-tert-butyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide

Cat. No.: B11553428
M. Wt: 291.4 g/mol
InChI Key: NKTKZYZKOFCJSU-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide is a synthetic organic compound that features a tert-butyl group, a cyano group, and a trimethylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the pyridine derivative: The starting material, 3-cyano-4,5,6-trimethylpyridine, is synthesized through a series of reactions involving nitration, reduction, and alkylation.

    Thioether formation: The pyridine derivative is then reacted with a suitable thiol reagent under basic conditions to form the sulfanyl group.

    Acetamide formation: The final step involves the reaction of the thioether with tert-butylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

N-tert-butyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group and the sulfanyl group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide: A similar compound with a slightly different substitution pattern on the pyridine ring.

    N-tert-butyl-2-[(3-cyano-4,5-dimethylpyridin-2-yl)sulfanyl]acetamide: Another analog with different methyl group positions.

Uniqueness

N-tert-butyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups on the pyridine ring can affect its steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H21N3OS

Molecular Weight

291.4 g/mol

IUPAC Name

N-tert-butyl-2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C15H21N3OS/c1-9-10(2)12(7-16)14(17-11(9)3)20-8-13(19)18-15(4,5)6/h8H2,1-6H3,(H,18,19)

InChI Key

NKTKZYZKOFCJSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC(=O)NC(C)(C)C)C#N)C

Origin of Product

United States

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